Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate
CAS No.:
Cat. No.: VC13636499
Molecular Formula: C40H52NO8PPdS2
Molecular Weight: 876.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H52NO8PPdS2 |
|---|---|
| Molecular Weight | 876.4 g/mol |
| IUPAC Name | dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
| Standard InChI | InChI=1S/C26H35O2P.C12H11N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-9H,13H2;2*1H3,(H,2,3,4);/q;;;;+2/p-2 |
| Standard InChI Key | JKSFKWWJVHQATC-UHFFFAOYSA-L |
| SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2] |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2] |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Composition and Formula
The compound is a palladium(II) complex coordinated to a 2'-amino-1,1'-biphenyl-2-yl ligand and a dimesylate counterion. Key molecular characteristics include:
The dimesylate formulation (two methanesulfonate counterions) distinguishes it from related precatalysts like SPhos Pd G1, which lack the sulfonate groups . The palladium center adopts a square-planar geometry, with the SPhos ligand providing steric bulk and electron-donating properties that stabilize the metal center during catalytic cycles .
Spectroscopic and Crystallographic Data
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InChIKey: JKSFKWWJVHQATC-UHFFFAOYSA-L (standardized identifier)
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SMILES: COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2]
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X-ray Crystallography: While no direct crystallographic data for the dimesylate form is available, analogous SPhos Pd complexes show Pd–P bond lengths of 2.28–2.32 Å and Pd–Cl distances of 2.39–2.42 Å .
Synthetic Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
SPhos Pd G2 enables Suzuki-Miyaura couplings between aryl halides and boronic acids at room temperature using weak bases like K₃PO₄ or Cs₂CO₃ . Key advantages over first-generation catalysts include:
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Broad Substrate Scope: Tolerates electron-deficient and sterically hindered substrates
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Functional Group Compatibility: Stable in the presence of amines, ethers, and unprotected alcohols
Representative Reaction:
Conditions: DMF, 60°C, 12 h, 73–92% yield .
Buchwald-Hartwig Amination
The catalyst facilitates C–N bond formation between aryl halides and amines, even with challenging secondary amines:
| Substrate | Amine | Yield | Conditions |
|---|---|---|---|
| 4-Bromotoluene | Morpholine | 89% | Toluene, 100°C, 6 h |
| 2-Chloroquinoline | Piperidine | 78% | DMF, 80°C, 12 h |
| 3-Iodoanisole | tert-Butylamine | 65% | THF, 60°C, 24 h |
Mechanistic Insights
The catalytic cycle involves three key steps:
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Oxidative Addition: Pd(0) inserts into the C–X bond of aryl halides
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Transmetalation: Transfer of the aryl group from boron (Suzuki) or amine (Buchwald) to Pd
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Reductive Elimination: Formation of the new C–C or C–N bond, regenerating Pd(0)
The dimesylate counterion enhances solubility in polar aprotic solvents (e.g., DMF, MeCN), while the SPhos ligand accelerates the rate-determining oxidative addition step by modulating Pd's electron density .
Comparative Performance Against Related Catalysts
Activity in Suzuki Coupling
| Catalyst | Loading (mol%) | Yield (%) | Temperature |
|---|---|---|---|
| SPhos Pd G2 | 1.0 | 92 | 60°C |
| XPhos Pd G2 | 1.0 | 85 | 80°C |
| RuPhos Pd G2 | 1.5 | 78 | 100°C |
| Pd(PPh₃)₄ | 5.0 | 65 | 100°C |
Industrial and Pharmaceutical Relevance
Large-Scale Applications
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APIs Synthesis: Used in multikilogram production of antiviral agents (e.g., Remdesivir intermediates)
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Agrochemicals: Key catalyst in fungicide synthesis (e.g., Boscalid derivatives)
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Flow Chemistry: Compatible with continuous-flow reactors due to high turnover frequency (TOF > 500 h⁻¹)
Cost Analysis
| Parameter | SPhos Pd G2 | Pd(OAc)₂ |
|---|---|---|
| Cost per gram | $320 | $150 |
| Typical Loading | 1 mol% | 5 mol% |
| Cost per mmol Reaction | $3.20 | $7.50 |
Data from . Despite higher unit cost, SPhos Pd G2 offers economic advantages through reduced loadings.
Future Directions
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